

3-Chloro-4-pyridineboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-pyridineboronic acid

Cat. No.: B151494

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Introduction

3-Chloro-4-pyridineboronic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, incorporating a chlorine-substituted pyridine ring and a boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of **3-chloro-4-pyridineboronic acid**, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

3-Chloro-4-pyridineboronic acid is typically a white to off-white solid. It is often available as a hydrate, which can affect its physical properties such as melting point. The boronic acid group is known to form a cyclic anhydride trimer, a boroxine, upon dehydration.

Table 1: Physical and Chemical Properties of **3-Chloro-4-pyridineboronic Acid**

Property	Value	Reference
Molecular Formula	$C_5H_5BCINO_2$	[1] [2] [3]
Molecular Weight	157.36 g/mol	[1] [2] [3]
CAS Number	458532-98-4	[1] [2] [3]
Melting Point	95-97 °C (hydrate)	
Boiling Point	Not available	
Density	Not available (1.194 g/cm ³ for pinacol ester)	
pKa	~10.20 (for 3-chloro-substituted pyridineboronic acid)	[1]
Solubility	Slightly soluble in water. Soluble in organic solvents like methanol, ethanol, THF, and DMF.	[4]
Appearance	White to off-white solid	

Spectroscopic Data

While specific spectra for **3-chloro-4-pyridineboronic acid** are not readily available in public databases, the expected NMR chemical shifts can be estimated based on the analysis of similar structures.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts

Nucleus	Estimated Chemical Shift (ppm)	Notes
<hr/>		
¹ H NMR		
Pyridine H (adjacent to B(OH) ₂)	7.8 - 8.2	
Pyridine H (adjacent to Cl)	7.4 - 7.6	
Pyridine H	8.5 - 8.8	
B(OH) ₂	8.0 - 8.5 (broad singlet)	Exchangeable with D ₂ O
<hr/>		
¹³ C NMR		
C-B	130 - 135 (broad)	
C-Cl	148 - 152	
Pyridine C	125 - 155	
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Mass Spectrometry: High-resolution mass spectrometry of the pinacol ester derivative shows a predicted [M+H]⁺ ion at m/z 240.09572.[5]

Synthesis of 3-Chloro-4-pyridineboronic Acid

The synthesis of **3-chloro-4-pyridineboronic acid** can be achieved through a multi-step process, typically involving the lithiation of a suitable pyridine precursor followed by quenching with a borate ester. A general synthetic approach is outlined below, based on established methodologies for the synthesis of pyridineboronic acids.

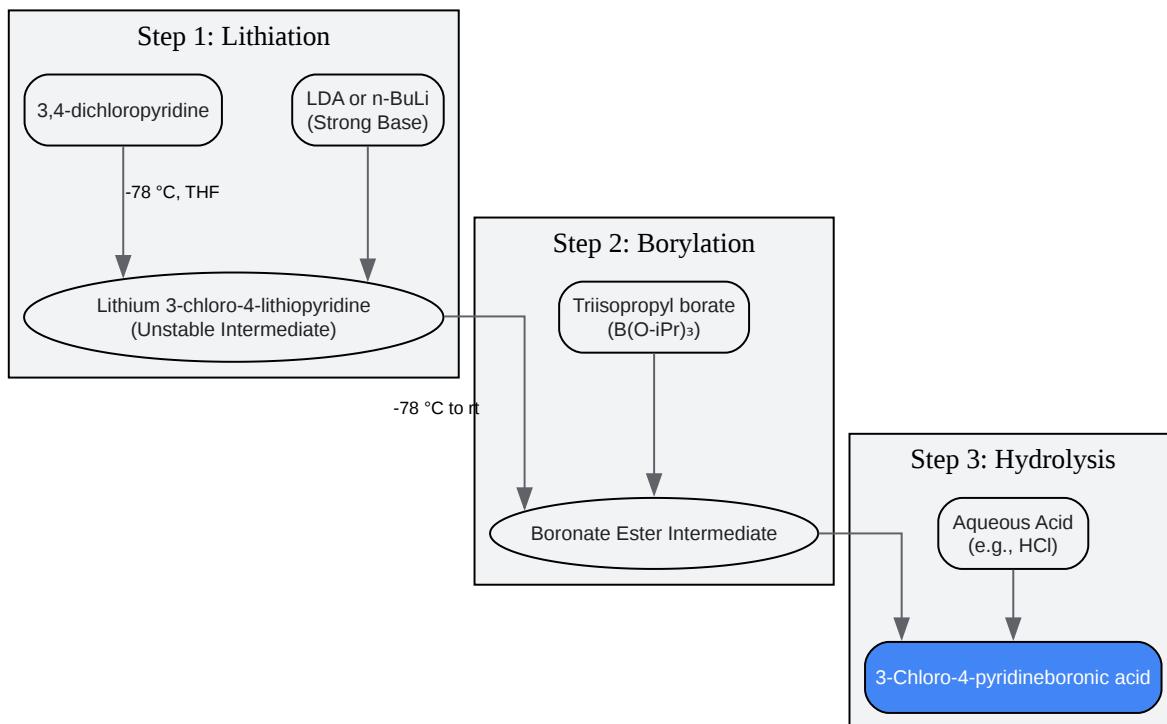
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Figure 1: General synthetic workflow for **3-Chloro-4-pyridineboronic acid**.

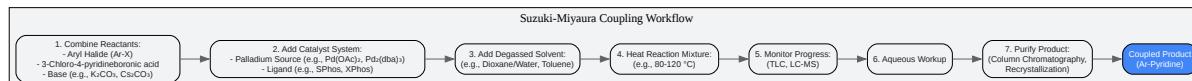
Detailed Experimental Protocol: Synthesis

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3,4-dichloropyridine in anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) or n-butyllithium in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

- **Borylation:** Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield **3-chloro-4-pyridineboronic acid**.

Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-4-pyridineboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] The pyridine nitrogen can influence the catalytic cycle, and reaction conditions may require optimization for high yields.



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Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), **3-chloro-4-pyridineboronic acid** (1.2-1.5 equiv), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2.0-3.0 equiv).

- Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).
- Reaction Assembly: Add the catalyst mixture to the Schlenk flask. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
- Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Safety and Handling

3-Chloro-4-pyridineboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-4-pyridineboronic acid is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it an essential building block for the construction of complex molecules with applications in pharmaceuticals and materials science. A thorough

understanding of its chemical properties, synthetic methods, and reaction protocols is crucial for its effective utilization in research and development.

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